molecular formula C13H15N3O4S2 B4929744 N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

Cat. No. B4929744
M. Wt: 341.4 g/mol
InChI Key: FIWLDRHPTGAAHQ-UHFFFAOYSA-N
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Description

N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, also known as EATS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In materials science, N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In analytical chemistry, N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been used as a reagent for the detection and quantification of various analytes.

Mechanism of Action

The mechanism of action of N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of various cancer cell lines. N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide can reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is also stable under various conditions, making it suitable for long-term storage and transportation. However, N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has some limitations. It is relatively insoluble in water, which can make it difficult to dissolve in aqueous solutions. N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide and to optimize its pharmacokinetic and pharmacodynamic properties. Another direction is to explore its potential as a building block for the synthesis of functional materials. N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide-based materials have shown promising properties for gas storage, catalysis, and sensing applications. Finally, further studies are needed to explore the potential of N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide as a reagent for analytical chemistry applications, such as biosensing and imaging.

Synthesis Methods

N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide can be synthesized using a simple and efficient method that involves the reaction of 4-ethoxyaniline with thionyl chloride to form 4-ethoxyphenyl isothiocyanate. This intermediate is then reacted with 2-aminothiazole and acetic anhydride to produce N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. The yield of this synthesis method is high, and the purity of the final product can be easily achieved through recrystallization.

properties

IUPAC Name

N-[5-[(4-ethoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-3-20-11-6-4-10(5-7-11)16-22(18,19)12-8-14-13(21-12)15-9(2)17/h4-8,16H,3H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWLDRHPTGAAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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